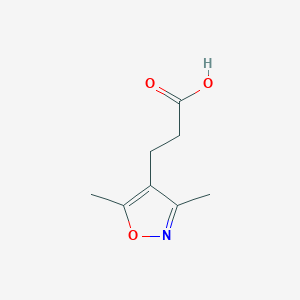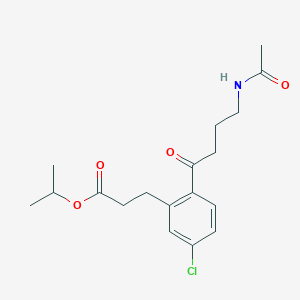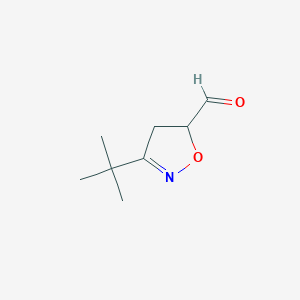![molecular formula C10H18N2O2 B053205 (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane CAS No. 113451-59-5](/img/structure/B53205.png)
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
“(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane” is an active pharmaceutical intermediate . It is used in the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes .
Synthesis Analysis
The synthesis of “(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane” involves the use of a starting material for the synthesis of chiral diazabicyclic ligands . More detailed synthesis procedures might be found in specific scientific literature.Molecular Structure Analysis
The molecular structure of “(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane” can be represented by the SMILES stringBr.C1N[C@@H]2C[C@H]1N(C2)c3ccccc3 . The InChI key is JFMLSMYPDMNCNZ-ROLPUNSJSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane” include an optical activity of[α]23/D −94°, c = 1 in H2O and a melting point of 229 °C (dec.) (lit.) . The empirical formula is C11H13ClN2 · HBr and the molecular weight is 289.60 .
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has been studied . The cage of 2,5-diazabicyclo[2.2.1]heptane is frequently employed in synthetic chemistry as a rigid bicyclic counterpart of the piperazine ring . The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications .
Biochemical Applications
Derivatives of the bicyclic nucleus of 2,5-diazabicyclo[2.2.1]heptane comprise a wide family of biochemically active compounds . These include antibiotics , vasodilating and antitumor agents . A broad range of these compounds have been found to exhibit potency as nicotinic acetylcholine receptor ligands .
Asymmetric Catalysis
2,5-diazabicyclo[2.2.1]heptanes are utilized as chiral scaffolds in asymmetric catalysis . The diamine system of 2,5-diazabicyclo[2.2.1]heptane is traditionally included in screening libraries as a rigid counterpart of the flexible piperazine ring .
Organic Synthesis
An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Drug Discovery
Bicyclo[2.2.1]heptane is featured by drug candidates such as LMV-6015 and AMG 221 . The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
Synthetic Chemistry
The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane from the readily available (S)-trans-4-hydroxyproline has been described by several research groups . In this report, thirty-seven novel derivatives have been prepared, and some synthetic steps have been improved by the use of microwave irradiation .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
properties
IUPAC Name |
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAWXZDXVOYLII-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467966 | |
| Record name | (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | |
CAS RN |
113451-59-5 | |
| Record name | (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)




